

Confirming the Structure of 2-Phenylbutan-2-ol: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenylbutan-2-ol

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A definitive guide for researchers and drug development professionals on the structural elucidation of **2-Phenylbutan-2-ol** through comparative spectroscopic analysis. This guide provides detailed experimental protocols and presents a clear comparison with its structural isomers using Infrared (IR), ^1H Nuclear Magnetic Resonance (NMR), and ^{13}C NMR spectroscopy.

The precise determination of a molecule's structure is a cornerstone of chemical research and drug development. Spectroscopic methods provide a non-destructive and highly informative approach to elucidating the arrangement of atoms and functional groups within a compound. This guide focuses on confirming the structure of **2-Phenylbutan-2-ol** by comparing its spectroscopic data with those of its key isomers: 1-Phenylbutan-2-ol, 2-Phenylbutan-1-ol, and 4-Phenyl-2-butanol.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **2-Phenylbutan-2-ol** and its isomers. These quantitative data are essential for distinguishing between the different structural arrangements.

Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)	Functional Group Assignment
2-Phenylbutan-2-ol	3400-3500 (broad), 3050-3030, 2970-2850, 1600, 1495, 1450, 760, 700	O-H (alcohol), C-H (aromatic), C-H (aliphatic), C=C (aromatic), C=C (aromatic), C-H (bending), C-H (bending)
1-Phenylbutan-2-ol	3350-3450 (broad), 3060, 2960-2870, 1605, 1495, 1455, 745, 700	O-H (alcohol), C-H (aromatic), C-H (aliphatic), C=C (aromatic), C=C (aromatic), C-H (bending), C-H (bending)
2-Phenylbutan-1-ol	3300-3400 (broad), 3060, 2960-2870, 1600, 1495, 1450, 760, 700	O-H (alcohol), C-H (aromatic), C-H (aliphatic), C=C (aromatic), C=C (aromatic), C-H (bending), C-H (bending)
4-Phenyl-2-butanol	3300-3400 (broad), 3025, 2960-2850, 1603, 1495, 1450, 745, 698	O-H (alcohol), C-H (aromatic), C-H (aliphatic), C=C (aromatic), C=C (aromatic), C-H (bending), C-H (bending)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
2-Phenylbutan-2-ol	7.2-7.4	m	5H	Aromatic protons
	1.85	s	1H	
	1.75	q	2H	
	1.50	s	3H	
	0.75	t	3H	
1-Phenylbutan-2-ol	7.1-7.3	m	5H	Aromatic protons
	3.7-3.9	m	1H	
	2.6-2.8	m	2H	
	1.8	s	1H	
	1.4-1.6	m	2H	
	0.9	t	3H	
2-Phenylbutan-1-ol	7.1-7.3	m	5H	Aromatic protons
	3.6-3.8	m	2H	
	2.5-2.7	m	1H	
	1.6-1.8	m	2H	
	1.5	t	1H	
	0.8	t	3H	
4-Phenyl-2-butanol	7.1-7.3	m	5H	Aromatic protons
	3.7-3.9	m	1H	

2.6-2.8	t	2H	-CH ₂ - (benzylic)
1.7-1.9	m	2H	-CH ₂ -
1.6	d	1H	-OH
1.2	d	3H	-CH ₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	Chemical Shift (δ , ppm)	Assignment
2-Phenylbutan-2-ol	147.5, 128.2, 126.8, 125.5	Aromatic carbons
76.5	C-OH (quaternary)	
36.5	-CH ₂ -	
29.0	-CH ₃ (next to C-O)	
8.5	-CH ₃ (ethyl)	
1-Phenylbutan-2-ol	139.0, 129.5, 128.5, 126.0	Aromatic carbons
72.0	-CH(OH)-	
42.0	-CH ₂ - (benzylic)	
28.0	-CH ₂ -	
10.0	-CH ₃	
2-Phenylbutan-1-ol	142.0, 129.0, 128.5, 126.5	Aromatic carbons
66.0	-CH ₂ OH	
48.0	-CH-	
25.0	-CH ₂ -	
11.0	-CH ₃	
4-Phenyl-2-butanol	142.0, 128.4, 128.3, 125.8	Aromatic carbons
67.5	-CH(OH)-	
40.5	-CH ₂ -	
32.0	-CH ₂ - (benzylic)	
23.5	-CH ₃	

Experimental Protocols

Infrared (IR) Spectroscopy

Methodology: Attenuated Total Reflectance (ATR) FT-IR spectroscopy was employed for the analysis of all compounds.

- **Sample Preparation:** For liquid samples, a single drop was placed directly onto the ATR crystal. Solid samples were placed on the crystal, and pressure was applied using a press to ensure good contact.
- **Data Acquisition:** The spectra were recorded using a Bruker Tensor 27 FT-IR spectrometer. A background spectrum of the clean, empty ATR crystal was taken prior to each sample measurement. Each spectrum was acquired by accumulating 16 scans over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- **Data Processing:** The resulting interferograms were Fourier-transformed to produce the final infrared spectra. Baseline correction was applied as needed.

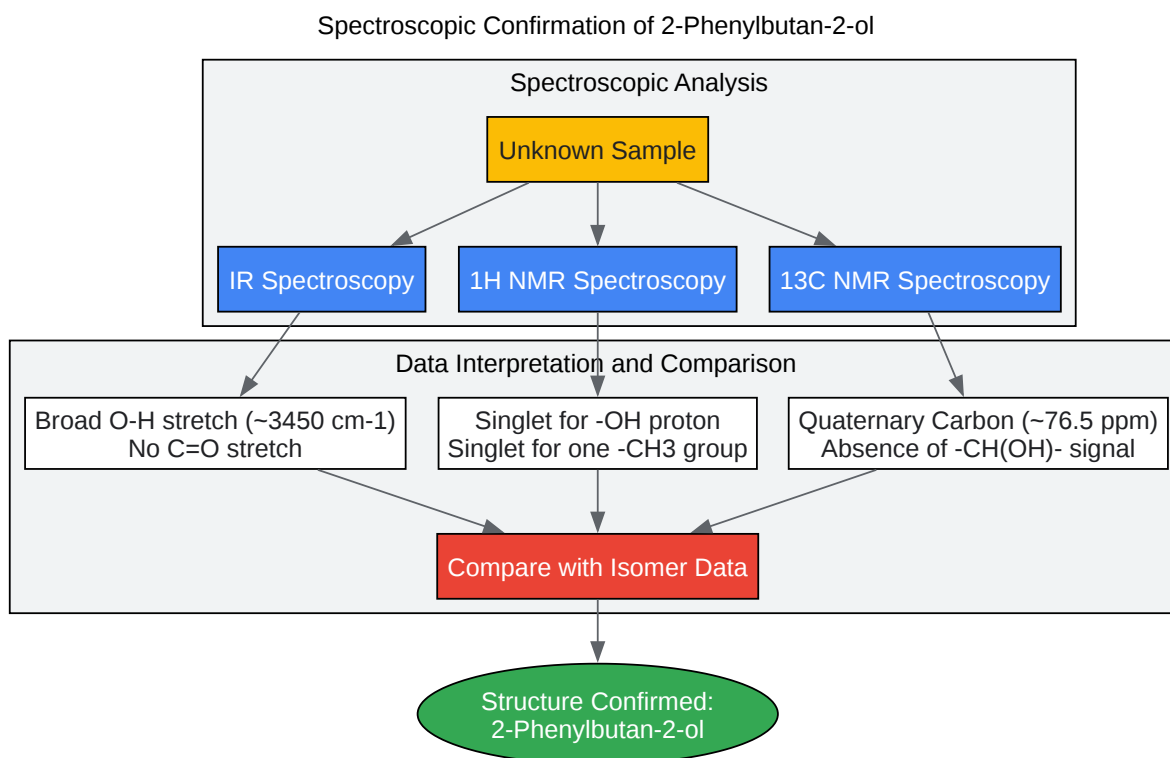
Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ^1H and ^{13}C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.

- **Sample Preparation:** Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl_3). The solution was then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
- **Data Acquisition for ^1H NMR:** The spectrometer was locked onto the deuterium signal of the CDCl_3 . The magnetic field was shimmed to achieve optimal homogeneity. A standard one-pulse sequence was used to acquire the spectra. Chemical shifts were referenced to the residual CHCl_3 signal at 7.26 ppm.
- **Data Acquisition for ^{13}C NMR:** A proton-decoupled pulse sequence was used to obtain the ^{13}C NMR spectra. Chemical shifts were referenced to the CDCl_3 solvent peak at 77.16 ppm.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow used to confirm the structure of **2-Phenylbutan-2-ol** by systematically comparing its spectroscopic data with that of its isomers.



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Caption: Workflow for structural confirmation.

Conclusion

The spectroscopic data presented provides a clear and unambiguous confirmation of the structure of **2-Phenylbutan-2-ol**. The IR spectrum confirms the presence of a hydroxyl group and an aromatic ring, with no evidence of a carbonyl group. The ¹H NMR spectrum is particularly diagnostic, showing a characteristic singlet for the hydroxyl proton and a singlet for the methyl group attached to the tertiary carbinol carbon, features absent in its isomers. Furthermore, the ¹³C NMR spectrum reveals a quaternary carbon signal around 76.5 ppm,

definitively indicating the tertiary alcohol structure of **2-Phenylbutan-2-ol**. By comparing these distinct spectral features with those of its primary, secondary, and positional isomers, the identity of **2-Phenylbutan-2-ol** can be confidently established. This comparative approach underscores the power of spectroscopic methods in modern chemical analysis and drug development.

- To cite this document: BenchChem. [Confirming the Structure of 2-Phenylbutan-2-ol: A Spectroscopic Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073489#confirming-the-structure-of-2-phenylbutan-2-ol-using-spectroscopic-methods\]](https://www.benchchem.com/product/b073489#confirming-the-structure-of-2-phenylbutan-2-ol-using-spectroscopic-methods)

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